N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide
Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide is a complex organic compound that combines several functional groups, including a benzenesulfonyl group, a tetrahydroquinoline moiety, and a bromofuran carboxamide
Mechanism of Action
Target of Action
Similar n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (thq) have been found to exhibit antibacterial activity .
Mode of Action
aureus (MRSA) ATCC 43300 . The bactericidal activity is likely due to the compound’s interaction with bacterial cell membranes, leading to disturbed membrane architecture .
Biochemical Pathways
It’s known that similar n-benzenesulfonyl derivatives of thq increase the generation of reactive oxygen species (ros) in treated bacterial strains . This suggests that the compound may affect oxidative stress pathways in bacteria, leading to cell death.
Pharmacokinetics
Similar n-benzenesulfonyl derivatives of thq have been found to be very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is likely bactericidal, given its observed activity against S. aureus and MRSA . The compound appears to cause disturbed membrane architecture in these bacteria, leading to cell death .
Action Environment
The stability of similar n-benzenesulfonyl derivatives of thq in various organic solvents suggests that the compound may be stable under a variety of conditions .
Biochemical Analysis
Biochemical Properties
It is known that benzenesulfonyl derivatives, such as this compound, have been screened for antibacterial activity This suggests that the compound may interact with enzymes and proteins involved in bacterial metabolism
Cellular Effects
Given its potential antibacterial activity, it may influence cell function by disrupting bacterial cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Metabolic Pathways
It is possible that the compound interacts with enzymes or cofactors involved in metabolic pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, potentially affecting its localization or accumulation within cells .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide typically involves multiple stepsKey reagents used in these reactions include benzenesulfonyl chloride, bromofuran-2-carboxylic acid, and various catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzenesulfonyl group or the bromofuran moiety.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom in the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodosobenzene, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan ring .
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-Benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline and benzenesulfonyl moieties but lacks the bromofuran carboxamide group.
Benzenesulfonyl chloride: A simpler compound used in the synthesis of sulfonamides and sulfonate esters.
Bromofuran-2-carboxylic acid: Contains the bromofuran moiety but lacks the tetrahydroquinoline and benzenesulfonyl groups.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-bromofuran-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-bromofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c21-19-11-10-18(27-19)20(24)22-15-8-9-17-14(13-15)5-4-12-23(17)28(25,26)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQIZTFLGKFJCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.